Ethyl 1-(cyclohexylcarbonyl)piperidine-4-carboxylate
Description
Ethyl 1-(cyclohexylcarbonyl)piperidine-4-carboxylate is a piperidine derivative featuring a cyclohexylcarbonyl group at the 1-position and an ethoxycarbonyl group at the 4-position. The cyclohexylcarbonyl moiety may enhance lipophilicity and metabolic stability compared to aromatic substituents, influencing pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 1-(cyclohexanecarbonyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-2-19-15(18)13-8-10-16(11-9-13)14(17)12-6-4-3-5-7-12/h12-13H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWMQRNBYOVBON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
- Starting Material: Piperidine-4-carboxylic acid ethyl ester is often used as the base structure.
- Reagents: Cyclohexanecarbonyl chloride or similar acylating agents.
- Catalysts: Triethylamine or pyridine may be used to neutralize acidic by-products.
- Solvents: Anhydrous methylene chloride or tetrahydrofuran (THF) are commonly employed.
Specific Methods
Method A: Direct Acylation
This method involves reacting ethyl piperidine-4-carboxylate with cyclohexanecarbonyl chloride in the presence of a base.
- Dissolve ethyl piperidine-4-carboxylate in anhydrous methylene chloride.
- Add triethylamine dropwise to neutralize the reaction medium.
- Introduce cyclohexanecarbonyl chloride slowly while maintaining a low temperature (0–5°C).
- Stir the reaction mixture at room temperature for several hours.
- Extract the product using aqueous sodium bicarbonate and purify via column chromatography.
- Temperature: 0–25°C
- Reaction Time: 6–8 hours
- Yield: Typically >85%
Method B: Reductive Amination
This approach uses reductive amination to introduce the cyclohexanecarbonyl group onto the piperidine ring.
- Combine ethyl isonipecotate with cyclohexanone in methanol/acetic acid solution.
- Cool the solution to 0°C and add sodium cyanoborohydride portionwise.
- Stir at room temperature for 2 hours and monitor progress using UPLC.
- Neutralize with hydrochloric acid, extract with ethyl acetate, and dry over sodium sulfate.
Method C: Coupling Reaction Using Activating Agents
This method employs activating agents such as hydroxybenzotriazole (HOBt) and tetramethyluronium hexafluorophosphate (HBTU) for coupling reactions.
- Prepare cyclohexanecarbonyl chloride using thionyl chloride in methylene chloride.
- Couple this intermediate with ethyl piperidine-4-carboxylic acid using HOBt and HBTU in the presence of diisopropylethylamine (DIPEA).
- Purify the product through recrystallization or chromatography.
Optimized Reaction Parameters
| Parameter | Method A | Method B | Method C |
|---|---|---|---|
| Reagent Ratio | Cyclohexanecarbonyl chloride (1 eq.) | Cyclohexanone (1 eq.) | HOBt/HBTU (1 eq.) |
| Temperature | 0–25°C | Room temperature | Room temperature |
| Solvent | Methylene chloride | Methanol/acetic acid | Methylene chloride |
| Yield (%) | >85 | ~90 | >90 |
| Purification Method | Column chromatography | Extraction/drying | Recrystallization |
Challenges and Notes
Challenges:
- Controlling side reactions, such as over-acylation or formation of by-products.
- Ensuring complete removal of acidic impurities during extraction processes.
Notes:
- Sodium cyanoborohydride is preferred for reductive amination due to its mild reducing properties.
- The use of activating agents like HOBt improves coupling efficiency but requires careful handling due to their sensitivity to moisture.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(cyclohexylcarbonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can be employed for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of cyclohexanone or piperidine-4-carboxylic acid.
Reduction: Formation of ethyl 1-(cyclohexylmethyl)piperidine-4-carboxylate.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-(cyclohexylcarbonyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(cyclohexylcarbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The cyclohexylcarbonyl group may enhance its binding affinity, while the piperidine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key analogs differ in substituents at the 1-position of the piperidine ring, affecting molecular weight, polarity, and synthetic accessibility.
*Hypothetical data inferred from analogs.
Key Research Findings
- Substituent Effects on Potency : Aromatic substituents (e.g., naphthalen-1-yl ) improve target binding in kinase inhibitors, while aliphatic groups (e.g., cyclohexyl) may reduce off-target interactions .
- Metabolic Stability: Nitro groups (e.g., ) are prone to reduction in vivo, whereas morpholino groups (e.g., ) enhance metabolic stability.
- Synthetic Challenges : Bulky substituents (e.g., tert-butyldimethylsilyl ) complicate purification, requiring silica gel or combi-flash chromatography .
Biological Activity
Ethyl 1-(cyclohexylcarbonyl)piperidine-4-carboxylate is a compound belonging to the piperidine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C15H23NO2
- Molecular Weight : 249.35 g/mol
- Functional Groups : Ester and amide functionalities are present, contributing to its biological properties.
The compound exhibits several pharmacological actions, primarily through interactions with various biological targets. It is believed to influence nitric oxide (NO) production in macrophages, which plays a crucial role in mediating inflammatory responses and exhibiting tumoricidal and bactericidal activities .
Biological Activities
- Anti-inflammatory Effects : this compound enhances the synthesis of pro-inflammatory mediators such as IL-6 and IL-8, indicating its role in modulating inflammatory pathways .
- Antitumor Activity : Preclinical studies have indicated that derivatives of piperidine compounds can induce apoptosis in cancer cells, suggesting potential anticancer properties. For instance, related compounds have shown efficacy in reducing cell proliferation and inducing apoptosis in various tumor cell lines .
- Calcium Channel Inhibition : Some studies have demonstrated that piperidine derivatives can inhibit T-type calcium channels, which are implicated in various cardiovascular conditions. This inhibition can lead to reduced blood pressure without causing reflex tachycardia .
In Vitro Studies
A study evaluating the effects of piperidine derivatives on cancer cell lines revealed that certain modifications to the piperidine structure significantly enhanced cytotoxic effects. For example, a related compound demonstrated a dose-dependent induction of apoptosis in p53-mutated cancer cells, underscoring the potential therapeutic applications of these derivatives in oncology .
In Vivo Studies
In vivo experiments conducted on BALB/c nude mice showed that specific piperidine derivatives could effectively induce tumor cell death through mitochondrial-dependent signaling pathways. These findings highlight the importance of structural modifications in enhancing the anticancer efficacy of piperidine-based compounds .
Comparative Analysis of Biological Activity
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anti-inflammatory, Antitumor | NO production modulation, apoptosis induction |
| Piperidine Derivative A | Cytotoxic against tumor cells | Induction of apoptosis via mitochondrial pathways |
| Piperidine Derivative B | Calcium channel inhibition | T-type calcium channel blockade |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 1-(cyclohexylcarbonyl)piperidine-4-carboxylate?
- Methodological Answer : The compound is typically synthesized via amide coupling or esterification. For instance, ethyl piperidine-4-carboxylate can react with cyclohexylcarbonyl chloride in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in dry acetonitrile. Work-up involves solvent extraction and purification via column chromatography . Similar protocols are used in synthesizing analogs like ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate, with yields optimized by controlling reaction time and stoichiometry .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR : Key signals include the ester carbonyl at δ ~170 ppm (¹³C) and piperidine protons at δ ~3.0–4.0 ppm (¹H). The cyclohexyl group shows distinct multiplet signals in the δ 1.0–2.0 ppm range .
- Mass Spectrometry : Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 410.1931 [M+H]⁺ for similar piperidine derivatives) and fragmentation patterns (e.g., loss of CH₂NO₄ or C₇H₆O₃ groups) .
- IR : Confirms ester (C=O stretch at ~1720 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functionalities .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve coupling efficiency by stabilizing intermediates .
- Catalyst Use : HCl catalysis in esterification steps (e.g., ethanol and piperidinecarboxylic acid) enhances reaction rates. Post-reaction, neutralization with sodium carbonate minimizes side products .
- Work-Up : Trituration in ethyl acetate or hexane removes unreacted starting materials, as demonstrated in the synthesis of ethyl 1-(indole-2-carbonyl)piperidine-4-carboxylate (87% yield) .
Q. How to resolve discrepancies in spectral data during structure elucidation?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR/mass spectra with computational predictions (e.g., NIST Chemistry WebBook ). For example, fragmentation pathways (m/z 392.1821 or 272.1593) should align with proposed structures .
- Isotopic Labeling : Use deuterated solvents or isotopically labeled reagents to confirm peak assignments in complex spectra .
Q. How to design derivatives for biological activity studies?
- Methodological Answer :
- Functional Group Modifications : React the ester moiety with hydrazine hydrate to form hydrazides, then derivatize with aryl isocyanates to generate thioureas for target engagement studies .
- Bioisosteric Replacement : Replace the cyclohexyl group with substituted aryl rings (e.g., fluorophenyl) to modulate lipophilicity and binding affinity, as seen in analogs like ethyl 4-(2-fluorophenyl)piperidine-4-carboxylate .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Use gloves and goggles due to skin/eye irritation risks (H315/H319) .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors (H335) .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal, following institutional guidelines .
Data Contradiction Analysis
Q. How to address conflicting reactivity trends in piperidine derivatives?
- Methodological Answer :
- Steric vs. Electronic Effects : Conflicting reactivity (e.g., in coupling reactions) may arise from steric hindrance of the cyclohexyl group. Computational modeling (DFT) can predict transition-state geometries .
- Solvent Polarity : Lower yields in non-polar solvents (e.g., toluene) vs. acetonitrile highlight the role of solvent polarity in stabilizing charged intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
